

Application Notes and Protocols for Immunofluorescence Staining of Candidalysin

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Compound of Interest

Compound Name: *canditoxin*

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These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data for the localization of Candidalysin, a key virulence factor of *Candida albicans*, using immunofluorescence microscopy.

Introduction

Candidalysin is a cytolytic peptide toxin secreted by *Candida albicans* hyphae that is critical for host cell damage and the activation of innate immune responses during mucosal infections.^[1] Understanding the spatial and temporal localization of Candidalysin during infection is crucial for elucidating its pathogenic mechanisms and for the development of novel anti-fungal therapies. Immunofluorescence staining offers a powerful method to visualize the toxin in the context of host-pathogen interactions. This document outlines a detailed protocol for the immunofluorescent detection of Candidalysin in infected epithelial cells and presents quantitative data related to its activity.

Data Presentation

Quantitative Analysis of Candidalysin Staining and Activity

The following tables summarize quantitative data from studies investigating Candidalysin. Table 1 presents data on the localization of Candidalysin around invading hyphae, while Table 2 details the cellular damage induced by different Candidalysin variants as measured by lactate

dehydrogenase (LDH) release. Table 3 shows the impact of various Candidalysin variants on the metabolic activity of epithelial cells.

Table 1: Quantification of Candidalysin Staining in Invasive and Non-Invasive *C. albicans* Hyphae

Hyphal Phenotype	Candidalysin-Positive Staining (%)	Candidalysin-Negative Staining (%)
Invasive	85%	15%
Non-invasive	20%	80%

Data adapted from a study analyzing immunofluorescence images of TR146 oral epithelial cells infected with *C. albicans* for 4 hours.[2]

Table 2: Epithelial Cell Damage Induced by Candidalysin Variants

Candidalysin Variant	Concentration (μM)	LDH Release (% of control)
A (SC5314)	15	100
C	15	>100
D	15	<100
E	15	>100
F	15	>100
I	15	~0
J	15	~0
A (SC5314)	70	100
D	70	<100

Data represents the percentage of LDH release relative to the reference Candidalysin variant A from *C. albicans* SC5314 after 24 hours of treatment on TR146 oral epithelial cells.[3]

Table 3: Effect of Candidalysin Variants on Epithelial Cell Metabolic Activity

Candidalysin Variant	Concentration (μ M)	Metabolic Activity (% of control)
A (SC5314)	70	~40%
C	70	~40%
E	70	~40%
F	70	~40%
G	70	~40%

Data shows the reduction in metabolic activity of epithelial cells as measured by MTT assay after 6 hours of treatment with different Candidalysin variants.[3]

Experimental Protocols

Immunofluorescence Staining for Candidalysin Localization in Infected Epithelial Cells

This protocol is adapted from a method utilizing an anti-Candidalysin nanobody for specific detection.[2]

Materials:

- TR146 human buccal epithelial cells (or other suitable epithelial cell line)
- *Candida albicans* strain (e.g., BWP17/CIp30)
- Cell culture medium (e.g., DMEM)
- Phosphate-buffered saline (PBS)
- Fixation solution: 4% paraformaldehyde (PFA) in PBS
- Permeabilization solution: 0.1% Triton X-100 in PBS

- Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS
- Anti-Candidalysin VHH (nanobody), clone CAL-F1
- Secondary antibody conjugated to a fluorophore (e.g., anti-Llama IgG-Alexa Fluor 488)
- Concanavalin A conjugated to a fluorophore (e.g., Concanavalin A-Alexa Fluor 647) for staining fungal cell walls
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Mounting medium
- Glass coverslips and microscope slides

Procedure:

- Cell Culture and Infection:
 - Seed TR146 epithelial cells onto glass coverslips in a 24-well plate and culture until confluent.
 - Infect the epithelial cell monolayer with *C. albicans* at a suitable multiplicity of infection (MOI) and incubate for the desired time (e.g., 4 hours) at 37°C in a 5% CO₂ incubator to allow for hyphal formation and invasion.
- Fixation:
 - Gently wash the infected cells three times with PBS to remove non-adherent fungi.
 - Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Staining of Extracellular Fungi (Optional but Recommended):
 - To differentiate between intracellular and extracellular fungi, incubate the fixed, non-permeabilized cells with Concanavalin A-Alexa Fluor 647 (or another color) in PBS for 30

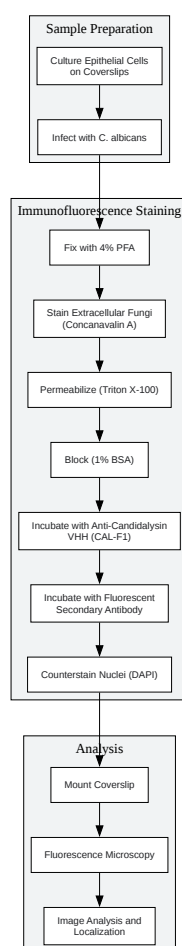
minutes at room temperature.

- Wash the cells three times with PBS.
- Permeabilization and Blocking:
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Incubate the cells with the anti-Candidalysin VHH (CAL-F1) diluted in blocking solution overnight at 4°C. The optimal dilution should be determined empirically.
- Secondary Antibody Incubation:
 - Wash the cells three times with PBS.
 - Incubate with the fluorophore-conjugated secondary antibody (e.g., anti-Llama IgG-Alexa Fluor 488) diluted in blocking solution for 1 hour at room temperature in the dark.
- Counterstaining and Mounting:
 - Wash the cells three times with PBS.
 - Incubate with DAPI solution for 5 minutes to stain the nuclei.
 - Wash the cells a final three times with PBS.
 - Mount the coverslips onto microscope slides using a suitable mounting medium.
- Microscopy and Image Analysis:
 - Visualize the stained cells using a fluorescence or confocal microscope.

- Acquire images in the respective channels for DAPI (blue), the secondary antibody detecting Candidalysin (e.g., green), and Concanavalin A (e.g., far-red).
- Analyze the images to determine the localization of Candidalysin, particularly within the invasion pocket formed by invading hyphae.

Mandatory Visualization

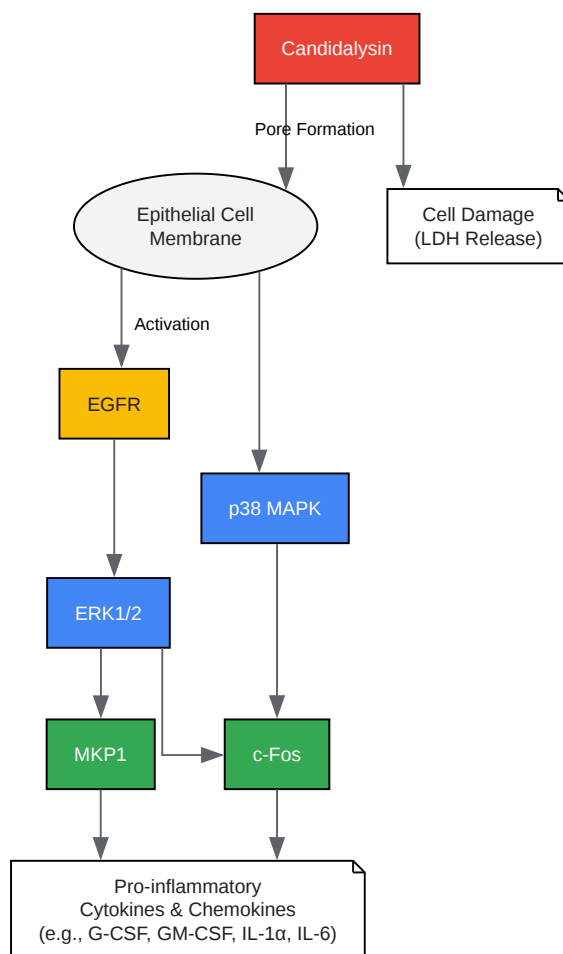
Experimental Workflow for Candidalysin Immunofluorescence



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Caption: Workflow for immunofluorescent localization of Candidalysin.

Signaling Pathways Activated by Candidalysin in Epithelial Cells



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Caption: Candidalysin-induced signaling pathways in epithelial cells.

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References

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